Superconducting Critical Temperature and Normal-State Resistivity: W5Si3 vs. WSi2 Thin Films for MKID Detectors
In a direct comparative study of amorphous sputter-deposited thin films (~350 nm) on r-plane sapphire for microwave kinetic inductance detector (MKID) applications, W5Si3 exhibits a superconducting critical temperature (Tc) of 4.0 K and a normal-state resistivity of 150 μΩ·cm, whereas WSi2 films deposited under comparable conditions show a Tc of only 1.8 K and a resistivity of 400 μΩ·cm [1]. The residual resistance ratio (RRR) for both materials is close to 1, consistent with their amorphous structure. The higher Tc of W5Si3 enables detector operation at more accessible cryogenic temperatures while the lower resistivity still provides sufficient kinetic inductance. The magnetic penetration depth, estimated via Mattis-Bardeen theory, is 0.74 μm for W5Si3 versus 1.8 μm for WSi2 [1].
| Evidence Dimension | Superconducting critical temperature (Tc) and normal-state resistivity (ρ_N) |
|---|---|
| Target Compound Data | W5Si3: Tc = 4.0 K, ρ_N = 150 μΩ·cm, penetration depth λ = 0.74 μm |
| Comparator Or Baseline | WSi2: Tc = 1.8 K, ρ_N = 400 μΩ·cm, penetration depth λ = 1.8 μm |
| Quantified Difference | Tc ratio W5Si3/WSi2 ≈ 2.2×; ρ_N ratio ≈ 0.375×; λ ratio ≈ 0.41× |
| Conditions | ~350 nm amorphous films, DC magnetron sputtering from stoichiometric targets onto r-plane sapphire, 10 mTorr (W5Si3) / 8 mTorr (WSi2) deposition pressure, four-point probe RT resistivity |
Why This Matters
The Tc difference of 2.2 K vs. 1.8 K determines whether a detector can operate at pumped helium-4 temperatures (~1.5 K) versus requiring a dilution refrigerator or adiabatic demagnetisation stage, directly impacting cryogenic infrastructure cost and complexity for MKID procurement.
- [1] Cecil T, Miceli A, Quaranta O, Liu C, Rosenmann D, McHugh S, Mazin B. Tungsten silicide films for kinetic inductance detectors. arXiv:1203.5064v1. 2012. Fig. 1; pp. 3-4. View Source
